9-Fluorenylmethyl N-hydroxycarbamate

Catalog No.
S759190
CAS No.
190656-01-0
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl N-hydroxycarbamate

CAS Number

190656-01-0

Product Name

9-Fluorenylmethyl N-hydroxycarbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-hydroxycarbamate

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17)

InChI Key

HHNJBGORPSTJDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO

Solid-Phase Peptide Synthesis (SPPS)

9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-OH) is a key building block employed in the field of organic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for efficiently synthesizing peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and can serve as building blocks for proteins, enzymes, and other important molecules [].

Fmoc Protecting Group

In SPPS, Fmoc-OH functions as a protecting group for the N-terminus (the end of the peptide chain) of the growing peptide []. A protecting group shields the reactive amine group of the N-terminus, allowing the selective targeting and manipulation of other functional groups within the amino acid chain during peptide assembly. This controlled manipulation is essential for constructing the desired peptide sequence with high fidelity [].

Fmoc Deprotection and Chain Elongation

After each amino acid incorporation step in SPPS, Fmoc is removed from the N-terminus through a specific deprotection process. This deprotection reveals the free amine group, enabling the subsequent coupling of the next amino acid building block to the chain. This cycle of deprotection and coupling is repeated sequentially until the entire peptide sequence is constructed [].

Advantages of Fmoc-OH

Fmoc-OH offers several advantages in SPPS compared to other protecting groups:

  • Mild deprotection conditions: Fmoc can be cleaved under mild acidic conditions, minimizing the risk of side reactions and racemization (undesired change in the chirality of the amino acid) [].
  • Orthogonality to other protecting groups: Fmoc can be used in combination with other orthogonal protecting groups, allowing for selective modification of different functional groups within the peptide chain [].
  • High coupling efficiency: Fmoc-OH exhibits high coupling efficiency, ensuring efficient incorporation of amino acids into the growing peptide chain [].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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